molecular formula C21H18FN5O5S B2500052 N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide CAS No. 872597-26-7

N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide

Cat. No. B2500052
CAS RN: 872597-26-7
M. Wt: 471.46
InChI Key: UDCAELMTQJCJMG-UHFFFAOYSA-N
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Description

The compound "N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide" is a complex molecule that may be related to the field of medicinal chemistry due to its structural features, which include a pyrimidinyl moiety, a fluorobenzamide group, and a benzo[d][1,3]dioxole moiety. These structural components are often seen in compounds with potential biological activity.

Synthesis Analysis

The synthesis of related fluorobenzamide compounds has been explored in the literature. For instance, a formal [4+2] cycloaddition reaction of N-fluorobenzamides with maleic anhydride has been developed, involving a multistep process with nitrogen-centered radical generation and subsequent reactions leading to fluorescent aminonaphthalic anhydrides . Although the specific synthesis of the compound is not detailed, similar synthetic strategies involving radical intermediates and cycloaddition reactions could potentially be applied.

Molecular Structure Analysis

The molecular structure of the compound includes several key functional groups: a fluorobenzamide moiety, which is known to participate in cycloaddition reactions ; a pyrimidinyl group, which is a common feature in many biologically active compounds ; and a benzo[d][1,3]dioxole moiety, which is a structural element that can contribute to the compound's physicochemical properties and potential biological activities.

Chemical Reactions Analysis

The compound's structure suggests it could undergo various chemical reactions. The presence of the amide group could lead to reactions with nucleophiles or electrophiles, depending on the reaction conditions. The pyrimidinyl moiety could be involved in interactions with biological targets, such as enzymes or receptors, as seen in the case of a potent mGluR1 antagonist that features a pyrimidinyl group .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of the compound are not provided, the presence of the fluorobenzamide group could influence the compound's lipophilicity and electronic properties, potentially enhancing its ability to cross biological membranes . The pyrimidinyl group could contribute to the compound's solubility and hydrogen bonding capacity, which are important factors in drug design .

Scientific Research Applications

Microwave-Induced Synthesis of Fluorobenzamides

Research on the synthesis of 5-arylidene derivatives, including fluorobenzamides containing thiazole and thiazolidine frameworks, highlights the potential of these compounds in antimicrobial applications. These compounds were synthesized using both conventional and microwave methods, with some showing significant activity against bacterial and fungal strains. The presence of a fluorine atom in these compounds is essential for enhancing antimicrobial activity (Desai, Rajpara, & Joshi, 2013).

Discovery of Kinesin Spindle Protein Inhibitor

A study identified a compound, AZD4877, as a promising kinesin spindle protein (KSP) inhibitor with potential as an anticancer agent. This compound demonstrated significant biochemical potency, pharmaceutical properties, and in vivo efficacy, suggesting its role in cancer treatment through the inhibition of cell mitosis (Theoclitou et al., 2011).

Synthesis of Aromatic Polyimides

Research on the synthesis of novel aromatic polyimides using different diamines and dianhydrides points to the application of such compounds in creating materials with high thermal stability and solubility in organic solvents. These properties are crucial for materials used in high-temperature applications and could inform the development of new materials with enhanced performance (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).

Antiinflammatory Benzamides

Another study focused on the synthesis and activity of benzamides and related compounds, which are structurally related to anti-inflammatory agents. These compounds showed potential in treating inflammation without affecting cyclooxygenase activity, suggesting a novel mechanism of action that could be explored for therapeutic applications (Robert et al., 1994).

Mechanism of Action

Target of Action

Compounds with similar structures have been found to inhibitVEGFR1 , a receptor tyrosine kinase that plays a crucial role in angiogenesis and vasculogenesis.

Mode of Action

Based on the structural similarity to other compounds, it is plausible that it binds to its target protein and inhibits its function, leading to downstream effects .

Biochemical Pathways

The compound may affect the VEGF signaling pathway , given its potential inhibition of VEGFR1 . This pathway plays a critical role in angiogenesis, the formation of new blood vessels from pre-existing ones, which is crucial for tumor growth and metastasis.

Result of Action

The compound’s action could potentially lead to the inhibition of angiogenesis, thereby limiting tumor growth and metastasis

Safety and Hazards

The safety and hazards of similar compounds have been evaluated. For instance, it was found that they had little toxicity to peripheral blood mononuclear cells (PBMC), indicating a good safety profile .

Future Directions

The future directions for the research on similar compounds include further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

properties

CAS RN

872597-26-7

Molecular Formula

C21H18FN5O5S

Molecular Weight

471.46

IUPAC Name

N-[4-amino-2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-2-fluorobenzamide

InChI

InChI=1S/C21H18FN5O5S/c22-13-4-2-1-3-12(13)19(29)25-17-18(23)26-21(27-20(17)30)33-9-16(28)24-8-11-5-6-14-15(7-11)32-10-31-14/h1-7H,8-10H2,(H,24,28)(H,25,29)(H3,23,26,27,30)

InChI Key

UDCAELMTQJCJMG-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC=CC=C4F)N

solubility

not available

Origin of Product

United States

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